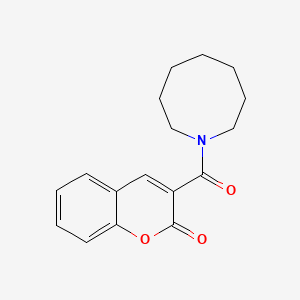
N-(2,4-difluorophenyl)-4-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group and a phenylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 2,4-difluoroaniline with phenylpiperazine in the presence of a suitable coupling agent. One common method includes the use of thionyl chloride (SOCl2) in anhydrous tetrahydrofuran (THF) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then treated with phenylpiperazine to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-difluorophenyl)-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound has been shown to bind to receptors and enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the presence of a fluorobenzamide moiety.
N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: Another compound with a difluorophenyl group, known for its anticancer properties.
Uniqueness
N-(2,4-difluorophenyl)-4-phenylpiperazine-1-carboxamide is unique due to its combination of a difluorophenyl group and a phenylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-13-6-7-16(15(19)12-13)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOLCAGCUGQUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyethyl)-7-(1,3-thiazol-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5392531.png)
![Ethyl 1-[2-(4-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5392543.png)
![N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide](/img/structure/B5392547.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-one](/img/structure/B5392557.png)
![N-[2-(5-methyl-2-furyl)-2-morpholin-4-ylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5392565.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5392575.png)

![6-methyl-4-(5-methyl-2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5392584.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5392586.png)
![[2-(4-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B5392599.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5392604.png)
![3-fluoro-4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzenesulfonamide](/img/structure/B5392605.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5392611.png)
![2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]-1-piperidin-1-ylethanone](/img/structure/B5392614.png)
